Aurovertin D vs. Aurovertin B vs. Aurovertin E: 100-Fold Differential Cytotoxicity in TNBC Cells
In the MDA-MB-231 triple-negative breast cancer cell line, Aurovertin D (IC50 = 0.08 μM) exhibits 69-fold greater cytotoxic potency than Aurovertin B (IC50 = 5.52 μM) and 110-fold greater potency than Aurovertin E (IC50 = 8.79 μM) [1]. Aurovertin T is essentially inactive (IC50 >50 μM) in the same assay [1]. These data derive from a systematic comparative cytotoxicity study of aurovertin analogs evaluated under identical experimental conditions.
| Evidence Dimension | Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | Aurovertin B: 5.52 μM; Aurovertin D: 0.08 μM |
| Comparator Or Baseline | Aurovertin E: 8.79 μM; Aurovertin T: >50 μM |
| Quantified Difference | Aurovertin D is 69-fold more potent than Aurovertin B and 110-fold more potent than Aurovertin E; Aurovertin T >625-fold less potent than Aurovertin D |
| Conditions | MDA-MB-231 triple-negative breast cancer cell line |
Why This Matters
Selection of the correct aurovertin analog directly determines experimental detection threshold and data interpretability; Aurovertin D provides nanomolar-range sensitivity while Aurovertin E requires 100-fold higher concentrations to achieve equivalent effect.
- [1] Table 2: Modulators. In: Mitochondrial ATP synthase inhibitors and modulators. PMC7891226, 2021. View Source
